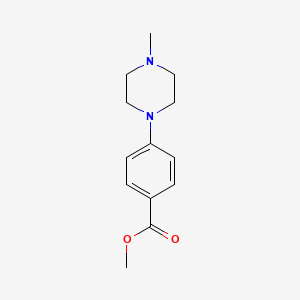

Methyl 4-(4-methylpiperazin-1-yl)benzoate

Description

Contextualization within Medicinal Chemistry and Drug Discovery Paradigms

In the landscape of medicinal chemistry, the development of new therapeutic agents often relies on the efficient synthesis of complex molecules. Intermediates are foundational components in this process. Methyl 4-(4-methylpiperazin-1-yl)benzoate serves as a key synthetic intermediate for the anticancer drug Imatinib (B729). researchgate.netgoogle.com The synthesis of its related acid, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a critical step in the production of Imatinib. researchgate.net Various synthesis methods have been developed to produce this intermediate with high yield and purity, highlighting its industrial importance. google.comgoogle.com

The role of such intermediates is central to the drug discovery paradigm, where having a reliable supply of key building blocks can significantly accelerate the development of new drug candidates. The process often involves reductive amination, a crucial method for creating carbon-nitrogen bonds, which are ubiquitous in biologically active compounds. researchgate.net

Significance of the Benzoate (B1203000) and N-Methylpiperazine Moieties as Pharmacophores

A pharmacophore is a part of a molecule's structure that is responsible for its biological or pharmacological activity. The structure of this compound contains two important pharmacophoric moieties: benzoate and N-methylpiperazine.

The N-methylpiperazine moiety is a privileged structure in medicinal chemistry, meaning it is frequently found in known drugs. mdpi.com It is a common building block in the synthesis of various pharmaceuticals, including drugs for the central nervous system (CNS) like clozapine (B1669256) and olanzapine, as well as the kinase inhibitor bosutinib. mdpi.comatamanchemicals.com The inclusion of the N-methylpiperazine group can improve a molecule's water solubility and its ability to interact with biological targets through various forces. mdpi.com Its presence is crucial in the synthesis of drugs for a wide range of conditions, from psychiatric disorders to cancer and viral infections. atamanchemicals.cominnospk.comguidechem.com

The benzoate moiety, and its corresponding acid form, is also a significant pharmacophore. Benzoic acid derivatives have been explored for various therapeutic applications. For instance, they have been used as a scaffold for the development of potent and selective beta(3)-adrenergic receptor agonists, which have potential applications in treating conditions like overactive bladder. nih.gov The ester group in methyl benzoate can also be a site for modification, allowing chemists to fine-tune the properties of a drug candidate. The derivatization of benzoate rings is a common strategy in the design of new agents for conditions ranging from malaria to cancer. nih.gov

Mentioned Compounds

Table 2: List of Compounds Mentioned in the Article

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17-2/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCXOZWVDWCOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363014 | |

| Record name | Methyl 4-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354813-14-2 | |

| Record name | Methyl 4-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 4 Methylpiperazin 1 Yl Benzoate and Its Structural Analogues

Direct Synthesis Approaches for Methyl 4-(4-methylpiperazin-1-yl)benzoate

Direct synthesis focuses on constructing the final molecule in a few straightforward steps from readily available starting materials.

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for forming aryl-nitrogen bonds. In this approach, the piperazine (B1678402) nitrogen acts as a nucleophile, displacing a leaving group on an activated aromatic ring. For the synthesis of this compound, this would typically involve the reaction of 1-methylpiperazine (B117243) with a methyl 4-halobenzoate (e.g., methyl 4-fluorobenzoate (B1226621) or methyl 4-chlorobenzoate). The reaction is facilitated by the electron-withdrawing ester group, which activates the aromatic ring towards nucleophilic attack.

The SNAr mechanism is a well-established pathway in the synthesis of pharmaceuticals and other functional organic molecules. juniperpublishers.com The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon atom bearing the leaving group, forming an intermediate Meisenheimer complex, before the leaving group is expelled to yield the substituted product. juniperpublishers.com This approach is widely used for synthesizing arylpiperazines. For instance, N-methylpiperazine can be reacted with 2-chloro-5-nitropyridine (B43025) with quantitative yields in an SNAr reaction. mdpi.com While direct literature for the specific synthesis of this compound via this method is not detailed in the provided sources, the regioselective substitution at the 4-position of appropriately substituted quinazoline (B50416) precursors is well-documented, highlighting the robustness of this strategy. nih.gov

An alternative direct route is the esterification of the corresponding carboxylic acid, 4-(4-methylpiperazin-1-yl)benzoic acid. nih.gov This precursor can be synthesized and then converted to the desired methyl ester. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu

The reaction is an equilibrium process. To drive it towards the product (the ester), a large excess of the alcohol (methanol) is typically used, or water is removed as it is formed. tcu.edu The synthesis of the parent acid, 4-(4-methylpiperazin-1-yl)benzoic acid, can be achieved by reacting 4-(chloromethyl)benzoic acid with N-methylpiperazine. google.com This is followed by the esterification step to yield the final product. A patent describes a method for preparing the related 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025) from 4-(chloromethyl)benzoic acid and N-methylpiperazine with yields reaching 95% or more. google.com The subsequent esterification of this acid would provide the corresponding methyl ester.

| Reaction | Starting Materials | Reagents/Conditions | Product |

| Fischer Esterification | 4-(4-methylpiperazin-1-yl)benzoic acid, Methanol | Concentrated H₂SO₄ (catalyst), Reflux | This compound |

Synthesis of Related N-Methylpiperazine-Containing Benzoate (B1203000) Derivatives and Scaffolds

The N-methylpiperazine-benzoate scaffold is a component of many larger molecules. The following sections describe methods to synthesize these related structures.

Reductive alkylation is a powerful method for forming carbon-nitrogen bonds and is key in synthesizing derivatives where the N-methylpiperazine group is attached to the benzoate moiety via a methylene (B1212753) linker. A notable example is the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a crucial intermediate for various pharmaceuticals. researchgate.net This process involves the direct reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid. A reducing agent, such as sodium triacetoxyborohydride, is used to reduce the initially formed iminium ion intermediate. researchgate.net

This method has been shown to be highly efficient, with yields reported in the range of 95–99%, and is suitable for large-scale synthesis. researchgate.net The reaction is a one-pot procedure that is easy to manage. researchgate.net

| Reactants | Reducing Agent | Yield | Reference |

| 1-Methylpiperazine, 4-Formylbenzoic acid | Sodium triacetoxyborohydride | 95-99% | researchgate.net |

| 1-Methylpiperazine, Aldehydes/Ketones | Sodium borohydride | 87-90% | researchgate.net |

Amidation and sulfonylation reactions are used to create amide and sulfonamide linkages, respectively, which are common in biologically active molecules. Starting from a carboxylate derivative like this compound or its corresponding acid, various amides can be synthesized. For example, new carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized by reacting 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride with various anilines. researchgate.net

The synthesis of the necessary acid chloride is typically achieved by treating the corresponding carboxylic acid, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, with a chlorinating agent like thionyl chloride or oxalyl chloride. This activated intermediate then readily reacts with primary or secondary amines to form the desired amide. Alternatively, direct amidation of esters like methyl benzoate with amines can be achieved using catalysts such as niobium pentoxide (Nb₂O₅), which has shown high activity under solvent-free conditions. researchgate.net

Modern organic synthesis often relies on advanced, metal-catalyzed cross-coupling reactions to assemble complex molecules from simpler fragments. The N-methylpiperazine-benzoate scaffold can be incorporated into larger structures using these powerful techniques.

Palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig couplings are particularly prominent. For instance, a fragment containing N-methylpiperazine has been coupled with a chloropyrimidine using a Buchwald-Hartwig amination reaction. mdpi.com In another example, a Suzuki coupling was employed to connect a piperazine-containing fragment to another aryl group. mdpi.com These reactions offer high efficiency and functional group tolerance, making them ideal for late-stage functionalization in the synthesis of complex targets. Transition metal-free approaches have also been developed, sometimes using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate the coupling. mdpi.com

| Coupling Reaction | Catalyst/Reagents | Application Example | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst | Coupling of a piperazine-containing amine with a chloropyrimidine. | mdpi.com |

| Suzuki Coupling | Palladium catalyst | Coupling of a piperazine-containing boronic acid/ester with an aryl halide. | mdpi.com |

| Transition Metal-Free Coupling | LiHMDS (base) | Reaction of an N-methylpiperazine derivative with a methylsulfone-activated substrate. | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of Methyl 4 4 Methylpiperazin 1 Yl Benzoate and Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. For Methyl 4-(4-methylpiperazin-1-yl)benzoate, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom and the connectivity within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine (B1678402) ring protons, and the methyl groups. The para-substituted benzene (B151609) ring will give rise to two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of an AA'BB' spin system. The protons on the piperazine ring often exhibit complex splitting patterns due to their chair conformation and potential for restricted rotation. Studies on similar N-acylpiperazines have shown that restricted rotation around the amide-like C(aryl)-N(piperazine) bond can lead to the presence of distinct sets of signals for different conformers (rotamers), though this effect might be less pronounced than in N-benzoylpiperazines. nih.gov The two methyl groups—one on the piperazine nitrogen and one on the ester—are expected to appear as sharp singlets.

The ¹³C NMR spectrum complements the proton data, providing a signal for each unique carbon atom. The carbonyl carbon of the ester group is typically found in the downfield region (δ 165-175 ppm). The aromatic carbons show signals in the δ 110-155 ppm range, with their exact shifts influenced by the electron-donating piperazine group and the electron-withdrawing ester group. Carbons of the piperazine ring and the methyl groups will appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard functional group ranges and data from structurally related compounds.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH (ortho to COOCH₃) | ~7.9 (d) | ~131 |

| Aromatic CH (ortho to Piperazine) | ~6.9 (d) | ~113 |

| Piperazine CH₂ (adjacent to N-Aryl) | ~3.4 (t) | ~48 |

| Piperazine CH₂ (adjacent to N-CH₃) | ~2.5 (t) | ~55 |

| Ester -OCH₃ | ~3.9 (s) | ~52 |

| Piperazine N-CH₃ | ~2.3 (s) | ~46 |

| Aromatic C-COOCH₃ | - | ~122 |

| Aromatic C-N | - | ~153 |

| Ester C=O | - | ~166 |

s = singlet, d = doublet, t = triplet

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₄H₂₀N₂O₂, corresponding to a monoisotopic mass of 248.1525 Da and a molecular weight of approximately 248.32 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 248. The fragmentation of this compound is expected to follow pathways characteristic of aromatic esters and N-alkylated piperazines. Key fragmentation processes would likely include:

Alpha-cleavage adjacent to the nitrogen atoms in the piperazine ring. The most stable fragment often arises from the loss of a radical to form a stabilized iminium ion. Cleavage of the N-CH₃ bond is less likely than cleavage of the ring C-C bonds.

A significant fragmentation pathway involves the cleavage of the piperazine ring itself, leading to characteristic ions. A primary fragment would be the methylpiperazinyl cation at m/z 99.

Another major fragmentation route involves the aromatic portion. Loss of the methoxy (B1213986) radical (•OCH₃) from the ester would yield an acylium ion at m/z 217. Subsequent loss of carbon monoxide (CO) from this ion would produce a fragment at m/z 189.

Cleavage at the aryl-N bond could lead to a fragment corresponding to the methyl benzoate (B1203000) cation (m/z 135) or the 4-methylpiperazinyl radical.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 248 | [M]⁺˙ (Molecular Ion) | - |

| 217 | [M - •OCH₃]⁺ | Loss of methoxy radical from ester |

| 189 | [M - •OCH₃ - CO]⁺ | Loss of carbon monoxide from acylium ion |

| 135 | [C₈H₇O₂]⁺ | Methyl benzoate cation |

| 99 | [C₅H₁₁N₂]⁺ | Methylpiperazinyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |

| 58 | [C₃H₈N]⁺ | Piperazine ring fragment (e.g., CH₂=N⁺(CH₃)CH₂) |

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for a robust prediction of its solid-state characteristics. iucr.orgnih.gov X-ray crystallography provides definitive information on bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice.

Table 3: Expected Solid-State Structural Features for this compound

| Structural Parameter | Predicted Feature | Basis of Prediction |

| Piperazine Ring Conformation | Chair | Minimization of torsional strain |

| N-Methyl Group Position | Equatorial | Minimization of steric hindrance |

| Molecular Packing | 3D network | Governed by intermolecular forces |

| Primary Intermolecular Forces | C-H···O hydrogen bonds | Interaction between C-H donors and ester/ether oxygen acceptors iucr.orgcsic.es |

| Secondary Intermolecular Forces | π-π stacking | Interaction between aromatic rings |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of this compound would display characteristic bands corresponding to its constituent parts.

The most prominent peak in the IR spectrum is typically the C=O stretching vibration of the ester group, which is expected to appear as a strong, sharp band around 1720-1700 cm⁻¹. brainly.com The C-O stretching vibrations of the ester will produce strong bands in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ range.

The piperazine moiety will contribute C-N stretching vibrations, typically found in the 1250-1020 cm⁻¹ region. Aliphatic C-H stretching from the piperazine ring and methyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretching occurs just above 3000 cm⁻¹. libretexts.org The para-substitution pattern on the benzene ring is often identifiable by a strong C-H out-of-plane bending vibration in the 850-800 cm⁻¹ region of the fingerprint district. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum.

Table 4: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic | 3100-3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2980-2850 | Medium-Strong |

| C=O Stretch | Ester | 1720-1700 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Variable |

| C-O Stretch | Ester | 1300-1100 | Strong |

| C-N Stretch | Tertiary Amine | 1250-1020 | Medium |

| C-H Bend (Out-of-plane) | p-disubstituted Aromatic | 850-800 | Strong |

Computational Chemistry and Molecular Modeling Approaches in the Investigation of Methyl 4 4 Methylpiperazin 1 Yl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of molecules. While specific DFT studies on Methyl 4-(4-methylpiperazin-1-yl)benzoate are not widely available in public literature, the principles of this methodology can be applied to understand its properties. DFT calculations would provide insights into the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface.

For instance, analysis of related benzoate (B1203000) derivatives has utilized DFT to understand their structural stability and reactivity. In a study on methyl 4-bromo-2-fluorobenzoate, DFT calculations were employed to determine optimized geometrical parameters and frontier molecular orbital energies, which are crucial for predicting chemical reactivity and the ability to participate in charge transfer interactions. researchgate.net Such calculations for this compound would reveal the distribution of electron density, highlighting the reactive sites within the molecule, such as the nitrogen atoms of the piperazine (B1678402) ring and the carbonyl group of the ester.

Table 1: Representative Data from DFT Analysis of a Related Benzoate Derivative

| Parameter | Value (for Methyl 4-bromo-2-fluorobenzoate) | Significance for this compound |

| HOMO Energy | -6.509 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -4.305 eV | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (ΔE) | 2.204 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | Not specified | Provides information on the overall polarity of the molecule. |

Data is illustrative and based on a related compound, Methyl 4-bromo-2-fluorobenzoate, as specific data for the target compound is not available. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a ligand to a biological target, such as a protein receptor.

While specific docking studies targeting this compound are not prominently documented, research on structurally similar methyl benzoate and piperazine derivatives provides a framework for how such investigations would proceed. For example, molecular docking studies on methyl 4-amino benzoates have been conducted to investigate their inhibitory effects on enzymes in the pentose (B10789219) phosphate (B84403) pathway, which is relevant in cancer research. nih.gov These studies identified key interactions and binding energies that correlate with inhibitory activity. nih.gov Similarly, docking simulations of piperazine-based compounds have been used to explore their affinity for targets like sigma receptors. nih.govnih.gov

For this compound, docking simulations could be performed against various cancer-related protein targets to predict its potential as an anticancer agent. The results would include binding energy scores and a visualization of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein.

Table 2: Representative Molecular Docking Data for Related Compound Classes

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |

| Methyl 4-amino benzoates | Human Glucose-6-Phosphate Dehydrogenase (hG6PD) | -6.71 | Not specified | nih.gov |

| Methyl 4-amino benzoates | Human 6-Phosphogluconate Dehydrogenase (h6PGD) | -7.61 | Not specified | nih.gov |

| Piperazine derivative (Compound 1) | Sigma-1 Receptor (S1R) | Not specified (Ki = 3.2 nM) | Not specified | nih.gov |

This table presents data from studies on related compound classes to illustrate the outputs of molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating physicochemical or structural descriptors of a series of compounds with their experimentally determined activities.

Specific QSAR studies for this compound are not readily found in the literature. However, the principles of QSAR are widely applied to piperazine and benzoate-containing compounds to predict their therapeutic or toxic effects. For instance, QSAR models have been developed for various classes of compounds to predict their mutagenic potential, a critical aspect of drug safety assessment. nih.gov

A hypothetical QSAR study for a series of analogs of this compound would involve calculating a range of molecular descriptors (e.g., topological, electronic, and steric properties). These descriptors would then be statistically correlated with a measured biological activity (e.g., cytotoxicity against a cancer cell line) to generate a predictive model.

Table 3: Illustrative Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptor | Information Provided |

| Topological | Molecular Connectivity Indices | Describes the branching and complexity of the molecular structure. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the electronic properties and reactivity of the molecule. |

| Steric | Molar Refractivity, van der Waals volume | Describes the size and shape of the molecule. |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule, affecting its membrane permeability. |

This table provides examples of descriptors that would be used in a QSAR study.

In Silico Predictive Modeling of Molecular Properties Relevant to Biological Function

In silico predictive modeling encompasses a range of computational methods to estimate the pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are crucial in the early stages of drug discovery to assess the drug-likeness of a compound.

While a dedicated in silico ADME profile for this compound is not publicly available, such predictions are routinely performed for novel compounds. Studies on other benzoate ester-linked hydrazones and piperazine derivatives have included in silico ADME predictions to evaluate their potential as drug candidates. mdpi.com These models predict properties such as lipophilicity (LogP), aqueous solubility (LogS), and compliance with drug-likeness rules like Lipinski's Rule of Five.

Table 4: Predicted Molecular Properties for a Hypothetical Compound with a Structure Similar to this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~248.32 g/mol | Influences absorption and distribution. |

| LogP | ~2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~40 - 50 Ų | Relates to passive molecular transport through membranes. |

| Number of Hydrogen Bond Donors | 0 | Affects binding to target and solubility. |

| Number of Hydrogen Bond Acceptors | ~4 | Affects binding to target and solubility. |

| Lipinski's Rule of Five Violations | 0 | Indicates good oral bioavailability potential. |

These values are estimates based on the general structural features of the compound and are for illustrative purposes.

Pharmacological and Biological Activities of Methyl 4 4 Methylpiperazin 1 Yl Benzoate and Its Bioactive Analogues

Anti-Cancer and Anti-Proliferative Effects

Derivatives built upon the methyl 4-(4-methylpiperazin-1-yl)benzoate framework have shown significant potential as anti-cancer agents through various mechanisms, including the inhibition of key enzymes involved in cancer progression and direct cytotoxic effects on tumor cells.

Certain analogues of this compound are potent inhibitors of tyrosine kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.

A notable example is the compound 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide , identified as a powerful type II ABL/c-KIT dual kinase inhibitor. nih.gov This compound demonstrated significant inhibitory activity against both purified ABL and c-KIT kinases. nih.gov In biochemical assays, it potently inhibited ABL with an IC₅₀ of 46 nM and c-KIT kinase with an IC₅₀ of 75 nM. nih.gov The compound exhibited strong anti-proliferative effects against cancer cell lines driven by BCR-ABL and c-KIT, such as those found in Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs). nih.gov Its mechanism involves blocking the signaling pathways mediated by these kinases, leading to the arrest of the cell cycle and the induction of apoptosis. nih.gov Furthermore, this inhibitor showed high selectivity, a desirable trait for targeted cancer therapies. nih.gov

| Compound Name | Target Kinase | IC₅₀ (nM) | Cancer Cell Line Application |

| 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide | ABL | 46 | K562 (CML) |

| c-KIT | 75 | GIST-T1 (GISTs) | |

| Data sourced from a study on type II ABL/KIT dual kinase inhibitors. nih.gov |

Histone lysine-specific demethylase 1 (LSD1) is an epigenetic regulator that is overexpressed in many cancers, making it a key therapeutic target. nih.govresearchgate.net LSD1 removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), leading to the suppression of gene expression. nih.gov Inhibiting LSD1 can enhance H3K4 methylation and reactivate epigenetically silenced genes, including tumor suppressors. nih.govnih.gov

Small molecule inhibitors of LSD1 have been developed that can selectively target cancer cells. nih.gov These inhibitors function by blocking the demethylase activity of the LSD1 protein. nih.gov While many early LSD1 inhibitors were non-selective, newer compounds have been designed for greater specificity. nih.govnih.gov The development of these inhibitors provides a novel strategy for cancer therapy, particularly for tumors with stem cell-like properties that are resistant to conventional treatments. nih.gov

Analogues containing the piperazine (B1678402) moiety have demonstrated direct cytotoxic activity against various cancer cell lines, including the MCF7 human breast cancer cell line. mdpi.comnih.gov

One study investigated a series of phenylsulfonylpiperazine derivatives and found that the compound (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone was particularly effective. nih.gov It displayed potent cytotoxicity against the MCF7 cell line with an IC₅₀ value of 4.48 μM and a high selectivity index (SI > 35.6) when compared to non-tumoral MCF-10A cells. nih.gov This indicates a strong and selective anti-cancer effect on this luminal breast cancer cell type. nih.gov Other research has also highlighted the cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives against MCF7 cells. mdpi.com

| Compound/Derivative Class | Cell Line | IC₅₀ (μM) |

| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 | 4.48 |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives (Compound 41) | MCF7 | 17.7 |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | MCF7 | 0.31–120.52 |

| Data compiled from studies on piperazine derivatives against breast cancer cells. mdpi.comnih.gov |

Anti-Inflammatory and Immunomodulatory Activities

The structural framework is also integral to compounds that modulate inflammatory pathways. A key target in this area is the family of Discoidin Domain Receptors.

Discoidin Domain Receptors (DDRs) are a unique class of receptor tyrosine kinases activated by collagen. nih.govnih.gov Dysregulation of DDR1 and DDR2 has been implicated not only in various cancers but also in inflammatory diseases and fibrosis. nih.gov DDR1, for instance, has been shown to stimulate the secretion of inflammatory factors and enhance the effects of pro-inflammatory cytokines. nih.gov Inhibition of DDR1 has been found to reduce lung inflammation and renal fibrosis in preclinical models. nih.gov

Given the structural homology between DDRs and other kinases like Bcr-Abl, many kinase inhibitors also show activity against DDRs. nih.gov Specific inhibitors have been developed to target these receptors for their anti-inflammatory potential. For example, the compound DDR1-IN-4 is a selective inhibitor of DDR1 autophosphorylation, demonstrating a clear dose-dependent inhibition. medchemexpress.com

| Compound | Target | IC₅₀ | Therapeutic Area |

| DDR1-IN-4 | DDR1 | 29 nM | Inflammation, Fibrosis |

| DDR2 | 1.9 µM | ||

| Data sourced from studies on selective DDR1 inhibitors. medchemexpress.com |

Anti-Infective Properties (Antimicrobial, Antiviral)

Analogues derived from the this compound structure have shown promise as anti-infective agents, with activity reported against both viral and bacterial pathogens.

In the field of antiviral research, a derivative, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile (designated L0909) , was identified as a highly effective inhibitor of the Hepatitis C Virus (HCV). nih.govresearchgate.net This compound emerged from the chemical optimization of a modest initial hit and demonstrated a potent ability to block HCV replication by acting on the viral entry stage. nih.govresearchgate.net It exhibited an EC₅₀ value of 0.022 μM with a high selectivity index (SI > 600). nih.govresearchgate.net

Regarding antibacterial properties, a study on 4′-(piperazin-1-yl)benzanilides revealed broad-spectrum activity. mdpi.com Specifically, derivatives like 2-(4-fluorophenoxy)-4′-(piperazin-1-yl)benzanilide and its analogues showed promising activity against Gram-positive bacteria, including M. luteus, with Minimum Inhibitory Concentrations (MIC) in the range of 16–64 µg/mL. mdpi.com The parent compound, methyl benzoate (B1203000), has also been noted for its antimicrobial activity against certain bacteria and fungi. researchgate.net

| Compound Class/Name | Pathogen | Activity Metric (Value) |

| 2-((4-arylpiperazin-1-yl)methyl)benzonitrile (L0909) | Hepatitis C Virus (HCV) | EC₅₀ = 0.022 μM |

| 4′-(piperazin-1-yl)benzanilides | M. luteus (Gram-positive bacteria) | MIC = 16–64 µg/mL |

| Data from studies on antiviral and antibacterial piperazine analogues. nih.govresearchgate.netmdpi.com |

Neurological and Central Nervous System (CNS) Activity

The phenylpiperazine scaffold, a core component of the titular compound's analogues, is a well-established pharmacophore for ligands targeting G-protein-coupled receptors (GPCRs), including dopamine (B1211576), serotonin (B10506), and adrenergic receptors. mssm.edu

Research into a series of indazole and piperazine-based compounds sought multi-target ligands for the dopamine D₂, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors for potential application in schizophrenia treatment. chapman.edu Radioligand binding assays showed that modifications to the aryl part of the piperazine moiety significantly influenced binding affinity. chapman.edu Introducing a substituent at the ortho position of the phenyl ring was generally the most favorable modification for dopamine D₂ receptor binding. chapman.edu Electron-donating groups, such as ethers and thioethers, tended to increase activity more than electron-withdrawing groups like halogens. chapman.edu

Similarly, studies on phenylpiperazine-hydantoin derivatives revealed high affinity for α₁-adrenergic receptors (α₁-ARs), with eleven of the fourteen tested compounds having Kᵢ values below 100 nM. mssm.edu Some of these compounds also demonstrated dual activity, strongly binding to both α₁-ARs and serotonin receptors, such as 5-HT₁ₐR or 5-HT₇R. mssm.edu In taste-reactivity studies, dopaminergic agents like haloperidol (B65202) and amphetamine did not significantly affect palatability reactions, whereas benzodiazepine (B76468) agonists did, suggesting different roles for these receptor systems in appetite control. vulcanchem.com

Table 2: Receptor Binding Affinities (Kᵢ, nM) of Selected Phenylpiperazine Analogues

| Compound | Dopamine D₂ | Serotonin 5-HT₁ₐ | Serotonin 5-HT₂ₐ | α₁-Adrenergic | Reference |

| Compound 14 (Indazole-piperazine) | 13.0 ± 1.5 | 3.2 ± 0.4 | 12.0 ± 1.0 | N/A | chapman.edu |

| Compound 1 (Indazole-piperazine) | 100.0 ± 11.0 | 1.8 ± 0.2 | 16.0 ± 2.0 | N/A | chapman.edu |

| Compound 10 (Indazole-piperazine) | 26.0 ± 3.0 | 7.9 ± 0.9 | 16.0 ± 1.0 | N/A | chapman.edu |

| Compound 14 (Phenylpiperazine-hydantoin) | N/A | N/A | N/A | 11.9 | mssm.edu |

| Compound 12 (Phenylpiperazine-hydantoin) | N/A | 25.1 | N/A | 24.3 | mssm.edu |

| Compound 13 (Phenylpiperazine-hydantoin) | N/A | 51.5 | N/A | 40.5 | mssm.edu |

The processing of amyloid precursor protein (APP) is a key area of research in neurodegenerative disorders like Alzheimer's disease. nih.gov APP is processed via two main pathways: a non-amyloidogenic pathway initiated by α-secretase and an amyloidogenic pathway involving β-secretase and γ-secretase, which produces amyloid-beta (Aβ) peptides. nih.govnih.gov Modulating this process is a therapeutic strategy to reduce the production of pathogenic Aβ peptides. nih.gov

While there is no direct evidence of this compound modulating APP processing, some γ-secretase modulators (GSMs), which aim to shift APP processing away from producing Aβ42, have been shown to directly bind to the APP transmembrane domain. nih.gov Docking studies of GSMs like sulindac (B1681787) sulfide (B99878) revealed that they cluster at the GxxxG motifs within the APP transmembrane helix, suggesting a mechanism of interfering with APP dimerization. nih.gov Given that many small molecule modulators are based on aromatic structures, it is conceivable that compounds like this compound or its analogues could be investigated for similar interactions. Furthermore, studies have shown that liver conditions can alter hepatic APP expression and the expression of LRP1, a key receptor for clearing Aβ from the periphery, suggesting an indirect link between peripheral metabolism and brain Aβ pathology. nih.gov

Modulation of Protein-Protein Interactions and Epigenetic Mechanisms

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation by small molecules represents a promising therapeutic avenue. mdpi.com Small molecule modulators can act either orthosterically by binding directly at the interaction interface or allosterically by binding to a nearby site and inducing a conformational change. mdpi.com

Research on piperazine derivatives has provided a specific example of PPI modulation. In a study using an epithelial cell line, 1-phenylpiperazine (B188723) and 1-methyl-4-phenylpiperazine (B1295630) were shown to enhance monolayer permeability. This was achieved by increasing myosin-mediated cellular contraction, which was followed by the disruption of cadherin-based cell-cell junctions, a direct modulation of the protein interactions that maintain epithelial integrity.

The role of compounds like this compound in epigenetic mechanisms is less clear. Epigenetic modifications, such as DNA methylation and histone modification, can be influenced by various chemicals. A broad analysis of compounds with known epigenetic effects found that "benzene and substituted derivatives" are a frequently represented chemical class. While this suggests a theoretical possibility for benzene-containing compounds to have epigenetic activity, specific research on this compound or its close analogues in this context is currently lacking.

Other Investigated Biological Targets and Pathways (e.g., Panx1 Blockers)

Pannexin-1 (Panx1) channels are involved in various pathological conditions, including epilepsy, ischemic stroke, and neuropathic pain, making them an interesting biological target. nih.gov These channels can mediate the release of ATP, which acts as a signaling molecule for cell-to-cell communication. nih.gov

Research has identified several potent Panx1 blockers among indole (B1671886) derivatives. nih.gov Subsequent studies expanded to other chemical scaffolds, including naphthalene (B1677914) and pyrazole, substituted with functions like sulfonamides and carboxylic groups. nih.gov Two compounds from this research, a naphthalene derivative (4 ) and a probenecid (B1678239) analogue (13 ), were identified as highly potent Panx1 blockers, with inhibition percentages of 97% and 93.7% at a 50 µM concentration, respectively. nih.gov These compounds also demonstrated the ability to significantly increase the pain threshold in a mouse model of oxaliplatin-induced neuropathic pain. nih.gov The structural features of these active compounds provide a basis for exploring other aromatic derivatives, such as those related to this compound, as potential Panx1 channel modulators.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 4 4 Methylpiperazin 1 Yl Benzoate Derivatives

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The modification of substituents on the core structure of Methyl 4-(4-methylpiperazin-1-yl)benzoate has been a key strategy in the optimization of lead compounds for various therapeutic targets, particularly in the realm of kinase inhibitors. Research has shown that even minor alterations to the substituents on the piperazine (B1678402) ring and the benzoate (B1203000) moiety can lead to significant changes in biological activity and selectivity.

Studies on kinase inhibitors have demonstrated the importance of the N-methyl group on the piperazine ring. In one study focusing on DCLK1 kinase inhibitors, the removal of this methyl group resulted in a loss of potency. Conversely, replacing the methyl group with an ethyl group was well-tolerated by the DCLK1 and LRRK2 kinases, but it led to a significant decrease in affinity for ERK5 and BRD4, highlighting how small changes can modulate selectivity. nih.gov Further increasing the size of this substituent to an isopropyl group caused a dramatic drop in activity against DCLK1. nih.gov

The piperazine moiety itself is recognized as a "privileged structure" in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates. nih.gov Its two nitrogen atoms can enhance water solubility, which is crucial for bioavailability. nih.gov The substitution on the N-4 nitrogen of the piperazine ring can also be used to introduce various groups that can interact with the target protein. For instance, in a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, compounds with a 4-fluorophenyl or 4-chlorophenyl group on the piperazine ring exhibited potent cytotoxic activity against several cancer cell lines. nih.gov

In the context of more complex molecules built upon the this compound framework, substitutions on the phenyl ring of the benzoate moiety also play a critical role. For example, in a series of benzofuran (B130515) derivatives designed as CDK2 inhibitors, the nature of the substituent on an acylhydrazone tail attached to the core structure significantly influenced the inhibitory activity. nih.gov A p-methoxyphenyl derivative showed potent inhibitory activity, comparable to the standard staurosporine. nih.gov

The following table summarizes the impact of substituent modifications on the piperazine ring in a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2-ylidene)benzenesulfonamides, which contain a substituted piperazine moiety.

| R² Substituent on Piperazine | IC₅₀ (µM) against HCT-116 | IC₅₀ (µM) against MCF-7 | IC₅₀ (µM) against HeLa |

| 4-methylpiperazin-1-yl | 42-82 | 42-82 | 42-82 |

| 4-phenylpiperazin-1-yl | 7-19 | 7-19 | 7-19 |

| 4-(4-fluorophenyl)piperazin-1-yl | 7-19 | 7-19 | 7-19 |

| 4-(4-chlorophenyl)piperazin-1-yl | 7-19 | 7-19 | 7-19 |

| 4-(phenylsulfonyl)piperazin-1-yl | 137-280 | 137-280 | 137-280 |

Note: The data in this table is derived from a study on more complex molecules containing a substituted piperazine moiety and is intended to illustrate the principle of how substituent modifications on the piperazine ring can affect biological activity. nih.gov

Positional Isomerism and its Influence on Pharmacological Outcome

Positional isomerism, which involves the differential placement of functional groups on a molecule's scaffold, can have a profound impact on the pharmacological properties of a drug candidate. While specific studies focusing solely on the positional isomers of this compound are not extensively available in the reviewed literature, general principles of medicinal chemistry and related studies on other molecular series provide valuable insights.

The relative positions of the methylpiperazinyl group and the methyl ester group on the benzoic acid ring (ortho, meta, or para) can significantly alter the molecule's three-dimensional shape, electronic distribution, and ability to interact with a biological target. The para-substituted pattern, as seen in this compound, often provides a linear geometry that can be favorable for fitting into specific binding pockets.

Furthermore, research on the reductive cleavage of benzoylated and methylated methyl alpha-D-mannopyranoside isomers revealed that the rate of chemical reaction varied depending on the position of the benzoyl group. This highlights that positional isomerism can influence not only biological interactions but also the chemical stability and reactivity of a molecule. In another study, the antimicrobial activity of Schiff bases was found to be affected by the position of a methyl group on the aryl ring, with meta and para-substituted derivatives showing more potent antifungal and antibacterial activities compared to the ortho-substituted and unsubstituted derivatives.

While direct experimental data on the pharmacological outcomes of ortho- and meta-isomers of this compound is limited in the public domain, it can be inferred that such changes would likely alter the molecule's binding affinity and selectivity for its biological targets. The specific requirements of the binding site would determine which isomer possesses the optimal orientation of key functional groups for effective interaction.

Role of Linker Length and Heteroatom Substitution in Bioactive Analogues

The linker region connecting the piperazine ring and the benzoate moiety in this compound derivatives, as well as the presence of heteroatoms within this linker and the cyclic systems, are critical determinants of biological activity.

In many bioactive compounds, the piperazine ring itself acts as a versatile, heteroatom-rich linker. Its nitrogen atoms can participate in hydrogen bonding and improve solubility. nih.gov The replacement of a cardiotoxic aminopiperidine linker with a piperazine moiety in a series of novel bacterial topoisomerase inhibitors was shown to retain good potency while reducing cardiotoxicity. This underscores the significant role of the specific heteroatoms and their arrangement within the linker.

The length of the linker between key pharmacophoric groups is also a crucial factor. In a study on heterocycle-fused celastrol (B190767) derivatives, increasing the length of a linking chain was found to gradually decrease the inhibitory activity against osteoclastogenesis. This suggests that an optimal linker length is necessary to correctly position the interacting moieties within the target's binding site.

The introduction of different heteroatoms into the core structure can also modulate activity. For instance, in a series of anticancer agents, the replacement of a piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group led to a dramatic decrease in antiproliferative activity. nih.gov This highlights the specific importance of the piperazine scaffold in mediating the observed biological effects.

The following table presents a conceptual overview of how linker and heteroatom modifications can influence biological activity, based on findings from various studies on related compounds.

| Modification | General Observation | Potential Impact on Bioactivity |

| Linker Length | Increasing or decreasing the number of atoms in the linker chain. | Can alter the distance between key binding groups, potentially leading to a loss of optimal interaction with the target. An optimal length is often required. |

| Heteroatom Substitution | Replacing the piperazine ring with other heterocyclic systems (e.g., morpholine, pyrrolidine). | Can significantly impact biological activity due to changes in basicity, hydrogen bonding capacity, and overall shape. The piperazine ring is often found to be superior for certain targets. nih.gov |

| Linker Flexibility | Introducing rigid or flexible linkers. | Can influence the conformational freedom of the molecule, affecting its ability to adopt the correct binding pose. |

| Heteroatom Position | Altering the position of nitrogen atoms within the linker. | Can change the molecule's electronic properties and hydrogen bonding patterns, thereby affecting target interaction. |

Pharmacokinetic Pk and Absorption, Distribution, Metabolism, and Excretion Adme Research

In Vitro and In Silico Predictions of ADME Parameters

In modern drug discovery, in silico and in vitro models are employed early in the development process to predict the ADME properties of a compound, helping to identify potential liabilities and guide molecular optimization. nih.gov These predictive methods assess a molecule's drug-like qualities based on its structure. nih.gov For Methyl 4-(4-methylpiperazin-1-yl)benzoate, a range of ADME parameters would be computationally predicted using specialized software that models physiological environments and enzymatic interactions. rsc.org

Key predicted parameters include lipophilicity (logP), aqueous solubility, plasma protein binding, human intestinal absorption (HIA), and potential for blood-brain barrier (BBB) penetration. nih.gov Additionally, computational models like the StarDrop WhichP450™ model can predict which cytochrome P450 (CYP) isoforms are most likely responsible for a compound's metabolism. rsc.org The results of these in silico analyses provide a foundational pharmacokinetic profile before extensive biological testing is undertaken.

Below is a table of ADME parameters that are typically evaluated for a compound like this compound using computational tools.

| Parameter | Pharmacokinetic Significance | Typical Prediction Method |

| Lipophilicity (logP) | Influences solubility, absorption, distribution, and metabolism. Optimal range is critical for oral bioavailability. | Calculation based on molecular structure (e.g., ClogP). nih.gov |

| Aqueous Solubility | Affects dissolution in the gastrointestinal tract, a prerequisite for absorption. | Computational models based on structural fragments. |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | Models based on physicochemical properties and structural motifs. |

| Plasma Protein Binding (PPB) | The unbound fraction is pharmacologically active and available for metabolism and excretion. nih.gov | Quantitative Structure-Property Relationship (QSPR) models. |

| CYP450 Isoform Metabolism | Identifies the primary enzymes (e.g., CYP3A4, CYP2D6) responsible for metabolism, indicating potential for drug-drug interactions. rsc.org | Docking simulations and machine learning models (e.g., WhichP450™). rsc.org |

| Blood-Brain Barrier (BBB) Permeability | Determines if the compound can enter the central nervous system. | Models based on size, polarity, and specific transporter interactions. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts if the compound is likely to be removed from cells by efflux pumps, affecting bioavailability and distribution. nih.gov | Molecular docking and pharmacophore modeling. |

Prodrug Design and Bioavailability Enhancement Strategies

This compound is a methyl ester derivative of the carboxylic acid 4-(4-methylpiperazin-1-yl)benzoic acid. This structure strongly suggests its potential role as a prodrug. The prodrug approach is a well-established strategy in medicinal chemistry to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or inadequate membrane permeability. nih.govresearchgate.net

Carboxylic acid groups are often polar and ionized at physiological pH, which can limit their ability to cross lipid-rich cell membranes, thereby reducing oral bioavailability. nih.gov By converting the carboxylic acid to a methyl ester, the polarity of the molecule is reduced, and its lipophilicity is increased. This chemical modification can substantially enhance its diffusion across the gastrointestinal epithelium. researchgate.net This strategy is particularly effective for improving the absorption of weak acid drugs. nih.govresearchgate.net

Once absorbed into the bloodstream or tissues, the ester linkage is designed to be cleaved by ubiquitous enzymes, primarily carboxylesterases, through hydrolysis. researchgate.net This biotransformation releases the parent carboxylic acid, which is presumed to be the active pharmacological agent, at the site of action. The use of an ester as a promoiety is a common and effective method for enhancing the bioavailability of drugs containing a carboxyl group. researchgate.netnih.gov

Metabolic Stability and Biotransformation Studies

The metabolic fate of this compound is expected to be governed by two principal pathways: hydrolysis of the ester group and modification of the N-methylpiperazine ring. The rate and extent of these biotransformations determine the compound's metabolic stability and the profile of its metabolites.

The primary and most rapid metabolic reaction is likely the hydrolysis of the methyl ester bond. This reaction is catalyzed by carboxylesterases (CE), such as hCE1 and hCE2, which are highly expressed in tissues like the liver and intestine. nih.gov This enzymatic process converts the compound into its corresponding carboxylic acid, 4-(4-methylpiperazin-1-yl)benzoic acid, and methanol (B129727). nih.govnih.gov This hydrolytic activation is a critical step in the prodrug strategy, releasing the active parent drug. nih.gov The efficiency of this reaction is often studied in vitro using liver microsomes or purified esterases. researchgate.net

In parallel, the N-methylpiperazine moiety is a common site for oxidative metabolism by cytochrome P450 (CYP) enzymes. researchgate.net Key reactions include N-demethylation, which would remove the methyl group from the piperazine (B1678402) nitrogen to form Methyl 4-(piperazin-1-yl)benzoate. rsc.org Another potential pathway is the hydroxylation of the piperazine ring itself. nih.gov Studies on numerous piperazine-containing drugs have shown that CYP3A4 and CYP2D6 are the main isoforms responsible for these transformations. researchgate.netnih.govnih.gov The specific metabolites formed and the enzymes involved are typically identified using human liver microsomes in the presence of NADPH, followed by analysis with liquid chromatography-mass spectrometry (LC-MS/MS). rsc.org

The following table summarizes the expected biotransformation pathways for this compound.

| Metabolic Pathway | Metabolite Formed | Primary Enzymes Involved |

| Ester Hydrolysis | 4-(4-methylpiperazin-1-yl)benzoic acid | Carboxylesterases (hCE1, hCE2) nih.gov |

| N-Demethylation | Methyl 4-(piperazin-1-yl)benzoate | Cytochrome P450 (e.g., CYP3A4, CYP2D6) researchgate.netnih.gov |

| Ring Hydroxylation | Hydroxylated derivatives of this compound | Cytochrome P450 (e.g., CYP3A4) rsc.orgnih.gov |

Methyl 4 4 Methylpiperazin 1 Yl Benzoate As a Privileged Chemical Scaffold and Synthetic Intermediate

Role in the Synthesis of Established Pharmaceutical Agents (e.g., Imatinib (B729) Precursors)

Methyl 4-(4-methylpiperazin-1-yl)benzoate and its corresponding carboxylic acid, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, are crucial intermediates in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer. The synthesis of these precursors has been a subject of extensive research to develop efficient and scalable methods.

One common synthetic route to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid involves the reaction of 4-(chloromethyl)benzonitrile (B47464) with 1-methylpiperazine (B117243), followed by hydrolysis of the nitrile group to a carboxylic acid. An alternative approach utilizes the direct reductive alkylation of 1-methylpiperazine with an appropriate benzaldehyde (B42025) derivative. A patent describes a process for synthesizing Imatinib by reacting 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-phenylenediamine with a 4-((4-methylpiperazin-1-yl)methyl)benzoate derivative.

Furthermore, a green synthesis method for 4-(4-methylpiperazine-1-yl methyl) benzoate (B1203000) hydrochlorate has been developed, aiming to reduce production costs and environmental impact, highlighting its importance in the industrial production of Imatinib. Another patented method involves the use of 4-chloromethyl-methyl benzoate and its direct coupling with N-methylpiperazine, followed by hydrolysis and salification to obtain the desired intermediate. The synthesis of Imatinib can be achieved by condensing N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025).

Applications in Lead Compound Identification and Optimization

The process of lead optimization in drug discovery focuses on refining the properties of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic profile. This compound embodies a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The piperazine (B1678402) moiety, in particular, is a common feature in many approved drugs due to its favorable properties.

The 4-methylpiperazine group in the title compound can significantly influence a molecule's physicochemical properties. It can improve aqueous solubility and introduce a basic center that can form salt bridges with biological targets, enhancing binding affinity. The benzoate portion of the molecule provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

By incorporating the this compound scaffold into new chemical entities, medicinal chemists can systematically modify other parts of the molecule to optimize interactions with a specific biological target. This iterative process of design, synthesis, and testing is central to lead optimization. The benzoylpiperidine fragment, a related structure, is also considered a privileged structure in medicinal chemistry, further underscoring the value of the piperazine-aryl combination.

Utility as a Building Block in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for rapidly generating large and diverse collections of chemical compounds, known as libraries. These libraries are then screened for biological activity to identify new drug leads. This compound is an ideal building block for such synthetic endeavors.

The compound possesses two key reactive sites: the ester group of the benzoate and the secondary amine within the piperazine ring (after demethylation or if using a protected piperazine). The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form a library of amides. Alternatively, the ester can undergo transesterification or be reduced to an alcohol for further derivatization.

The presence of the piperazine ring allows for the introduction of a wide variety of substituents at the 4-position, further increasing the diversity of the resulting library. This modular nature makes this compound a valuable component in the design and synthesis of focused libraries targeting specific protein families, such as kinases or G-protein coupled receptors, where the piperazine moiety is a recurring motif. The synthesis of a 1,4-benzodiazepine (B1214927) library from three main components demonstrates the power of using versatile building blocks to create a multitude of derivatives for biological evaluation.

Emerging Research Directions and Future Prospects for Methyl 4 4 Methylpiperazin 1 Yl Benzoate

Exploration of Novel Therapeutic Applications

While the linkage to imatinib (B729) and the inhibition of the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML) is well-documented, the therapeutic potential of the methyl 4-(4-methylpiperazin-1-yl)benzoate scaffold is not confined to this singular application. nih.govnih.gov Researchers are actively exploring its utility in creating derivatives that target a range of other diseases, moving beyond its initial success.

One promising area of investigation is the development of inhibitors for other kinases implicated in cancer. For instance, derivatives incorporating the 4-((4-methylpiperazin-1-yl)methyl)phenyl moiety have been designed as potent dual inhibitors of ABL and c-KIT kinases. nih.gov These dual-action agents show promise in treating gastrointestinal stromal tumors (GISTs) and certain forms of leukemia that are driven by these kinases. nih.gov The research has led to the discovery of compounds that exhibit strong anti-proliferative activities in relevant cancer cell lines by blocking the signaling pathways mediated by these kinases, inducing apoptosis, and arresting the cell cycle. nih.gov

Furthermore, the scaffold has been instrumental in the design of inhibitors for kinases that confer resistance to existing therapies. A notable example is the development of molecules capable of overcoming the T315I "gatekeeper" mutation in the ABL kinase, a common cause of imatinib resistance in CML patients. bohrium.comnih.gov Researchers have successfully synthesized novel compounds that retain the core piperazine-benzoate structure but are modified to effectively inhibit this resistant mutant, offering a potential new line of treatment for patients who have relapsed. bohrium.comnih.gov

Beyond oncology, the versatility of this chemical structure is being leveraged to address other therapeutic needs. For example, derivatives have been synthesized and evaluated as inhibitors of the glycine (B1666218) transporter-1 (GlyT-1). nih.gov These inhibitors have potential applications in treating neurological and psychiatric disorders, such as schizophrenia, by modulating glycine levels in the brain. nih.gov Additionally, the core structure has been incorporated into novel antiviral agents, specifically as inhibitors of Hepatitis C virus (HCV) entry into host cells, demonstrating the broad applicability of this scaffold in addressing diverse medical challenges. nih.gov

| Derivative Class | Therapeutic Target | Potential Application | Key Research Findings |

| N-aryl-4-((4-methylpiperazin-1-yl)methyl)benzamides | ABL/c-KIT kinases | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GISTs) | Potent dual inhibition, effective against imatinib-resistant strains. nih.gov |

| Indazole-thio-propanamides | Bcr-Abl kinase (including T315I mutant) | Imatinib-resistant CML | Overcomes the common T315I "gatekeeper" mutation. bohrium.comnih.gov |

| N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides | Glycine Transporter-1 (GlyT-1) | Schizophrenia and other CNS disorders | Elevates extracellular glycine levels in the prefrontal cortex. nih.gov |

| 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitriles | HCV E1 protein | Hepatitis C | Inhibits viral entry into host cells. nih.gov |

Development of Advanced Synthetic Methodologies

The growing interest in this compound and its analogs has driven the development of more efficient and advanced synthetic methodologies. A primary focus has been on improving the yield, purity, and scalability of the synthesis of the core intermediate and its derivatives.

A widely employed and refined method for creating the core structure is reductive amination. This process typically involves the reaction of a benzoic acid or benzoate (B1203000) derivative containing an aldehyde group with 1-methylpiperazine (B117243) in the presence of a reducing agent. This key chemical transformation is crucial in the pharmaceutical industry for the formation of C-N bonds due to its operational simplicity and the availability of a wide range of protocols.

Recent advancements in this area include the use of specific and milder reducing agents to improve reaction efficiency and reduce byproducts. Furthermore, innovative approaches are being developed to streamline the synthesis process. One such advancement involves the use of nanofiltration membranes to purify the product stream. google.com This technique allows for the efficient removal of unreacted reagents and byproducts, leading to a higher purity of the final compound and a more environmentally friendly process due to reduced solvent usage and waste generation. google.com A patented method highlights a process that achieves a yield of over 95% and a purity of over 99.8% by incorporating a nanofiltration step. google.com

The synthesis of various derivatives often involves multi-step sequences where the core this compound structure is further modified. These advanced methodologies are critical for creating the diverse range of compounds needed for exploring new therapeutic applications.

| Synthetic Method | Key Reagents/Techniques | Advantages | Application |

| Reductive Amination | Benzoic acid/ester with aldehyde, 1-methylpiperazine, reducing agent | High efficiency, operational simplicity | Core synthesis of the piperazine-benzoate scaffold |

| Nanofiltration Purification | Nanofiltration membranes | High purity (>99.8%), high yield (>95%), environmentally friendly | Purification of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025) google.com |

| Multi-step Synthesis | Various coupling reactions and functional group transformations | Access to a diverse range of derivatives | Creation of novel kinase and transporter inhibitors |

Integrated Computational and Experimental Approaches in Drug Design

The design of novel drugs based on the this compound scaffold is increasingly benefiting from the synergy between computational modeling and experimental validation. This integrated approach accelerates the drug discovery process, making it more rational and efficient.

Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are employed to predict how different derivatives will interact with their biological targets. For instance, in the development of new kinase inhibitors, computational models can predict the binding affinity of a potential drug molecule to the kinase's active site. This allows researchers to prioritize the synthesis of compounds that are most likely to be effective.

A powerful example of this integrated approach is the "structure-guided drug design" and "binding mode switch" strategy used to develop inhibitors for the resistant T315I ABL mutant. nih.gov By analyzing the crystal structure of the mutant kinase, researchers can computationally design molecules that fit snugly into the altered active site. This is followed by the synthesis and experimental testing of the most promising candidates to confirm their biological activity. nih.gov This iterative cycle of computational prediction and experimental validation significantly reduces the time and cost associated with drug development.

Similarly, computational tools are used to predict the pharmacokinetic properties of new compounds, such as their absorption, distribution, metabolism, and excretion (ADME). This in silico analysis helps to identify potential liabilities early in the drug discovery process, allowing for modifications to the chemical structure to improve its drug-like properties.

Potential in Targeted Drug Delivery Systems

The chemical properties of the this compound scaffold, particularly the presence of the piperazine (B1678402) moiety, suggest its potential for use in advanced drug delivery systems. The piperazine ring, with its nitrogen atoms, can be protonated, imparting a positive charge to the molecule. This characteristic can be exploited for targeted drug delivery applications.

One area of potential is the incorporation of drugs containing this scaffold into liposomal formulations. Liposomes are microscopic vesicles that can encapsulate drugs, protecting them from degradation in the body and controlling their release. The charge of the liposome (B1194612) can be tailored to enhance its delivery to specific tissues. For instance, positively charged liposomes can interact favorably with negatively charged cell membranes, potentially increasing cellular uptake. While specific research on liposomal formulations of this compound is not yet prominent, the principles of liposomal drug delivery for anticancer agents are well-established and could be applied to derivatives of this compound. nih.govgoogle.comnih.gov

Another promising avenue is the use of this scaffold in nanoparticle-based drug delivery systems. Nanoparticles can be engineered to target specific cells or tissues, thereby increasing the efficacy of the drug while minimizing side effects. The surface of nanoparticles can be functionalized with molecules that recognize and bind to receptors that are overexpressed on cancer cells, for example. The piperazine group in the this compound structure could serve as a point of attachment for linking the drug to a nanoparticle carrier. Furthermore, materials like polyethylenimine (PEI), which also feature a high density of amine groups, are known to be effective carriers for gene and drug delivery, suggesting that the piperazine moiety could contribute to favorable interactions with such delivery systems. mdpi.com

While the exploration of this compound in targeted drug delivery is still in its early stages, the inherent properties of the molecule make it a promising candidate for the development of next-generation therapeutic formulations with enhanced targeting and efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(4-methylpiperazin-1-yl)benzoate?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Nucleophilic substitution between 4-chlorobenzoic acid derivatives and 4-methylpiperazine under reflux conditions in polar aprotic solvents (e.g., DMF) to introduce the piperazine moiety.

- Step 2 : Esterification of the carboxylic acid group using methanol in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester .

- Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methylpiperazine group (δ ~2.3–3.5 ppm for N–CH₃ and piperazine protons) and the benzoate ester (δ ~3.8 ppm for OCH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 248.1525 (C₁₄H₂₀N₂O₂) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Crystallization : Slow evaporation of methanol/ethyl acetate (1:1 v/v) produces single crystals suitable for diffraction .

- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to analyze bond angles (e.g., C–N–C ~109.5°) and detect twinning (e.g., inversion twinning with a BASF parameter of 0.45) .

- Challenges : Low solubility may require co-crystallization with counterions (e.g., hydrochloride salts) .

Q. What strategies address low solubility in pharmacological studies of this compound?

- Methodological Answer :

- Salt Formation : Conversion to dihydrochloride salts (e.g., 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride) enhances aqueous solubility .

- Cosolvents : Use DMSO or PEG-400 in in vitro assays to maintain bioactivity .

- Nanoparticle Formulation : Lipid-based carriers improve bioavailability for in vivo studies .

Q. How does the piperazine moiety influence bioactivity and structure-activity relationships (SAR)?

- Methodological Answer :

- Pharmacophore Role : The piperazine group enhances hydrogen bonding with kinase ATP-binding pockets (e.g., in anticancer applications) .

- SAR Studies : Modifications to the methyl group on piperazine (e.g., replacing with acetyl or benzyl) alter potency. For example, 4-acetylpiperazine derivatives show reduced kinase inhibition compared to 4-methyl analogs .

Q. What analytical challenges arise in assessing purity, and how are they resolved?

- Methodological Answer :

- Impurity Profiling : HPLC-MS identifies byproducts like unreacted 4-methylpiperazine or ester hydrolysis products .

- Quantitative NMR (qNMR) : Deuterated solvents (e.g., DMSO-d₆) enable precise quantification of residual solvents .

Q. How can researchers resolve data contradictions in crystallographic or pharmacological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.